![molecular formula C26H24N2O2 B12565030 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 144295-24-9](/img/structure/B12565030.png)
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.
科学研究应用
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:
Fluorescence: The compound exhibits strong fluorescence, making it useful in imaging applications.
Electron Transport: Acts as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.
相似化合物的比较
Similar Compounds
Michler’s Ketone: Similar in structure but lacks the naphthalene core.
1,8-Naphthalimide Derivatives: Share the naphthalene core but differ in substituent groups.
Uniqueness
2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
属性
CAS 编号 |
144295-24-9 |
|---|---|
分子式 |
C26H24N2O2 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3 |
InChI 键 |
YZODEUWQNKHMIM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



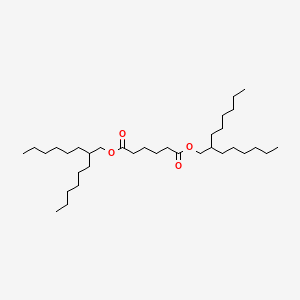
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
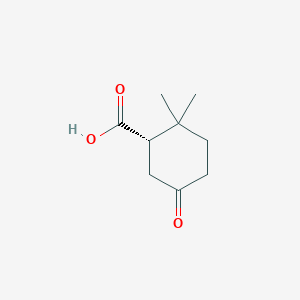
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
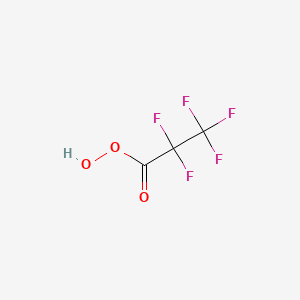
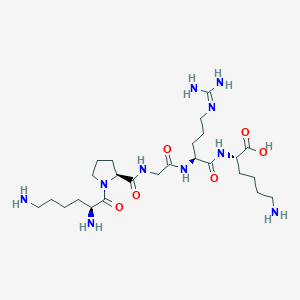
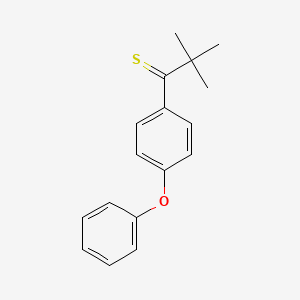
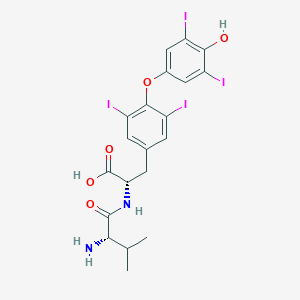

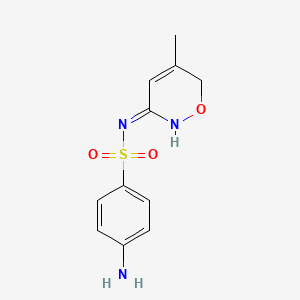
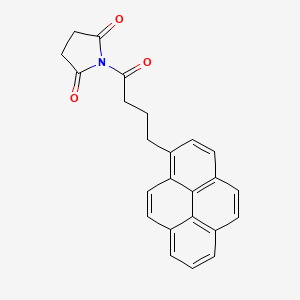
![{Carbonylbis[(4,1-phenylene)oxy-4,1-phenylene]}bis[(4-chlorophenyl)methanone]](/img/structure/B12565003.png)
![1,3,3-Trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B12565009.png)
